Cas no 32499-92-6 (D-Galacturonolactone)
D-Galacturonolactone Chemical and Physical Properties
Names and Identifiers
-
- D-Galacturonolactone
- 2-(3,4-dihydroxy-5-oxooxolan-2-yl)-2-hydroxyacetaldehyde
- D-Glucuronic acid lactone
- D-GLUCURONO-3,6-LACTONE
- D-Glucurono-6,3-lactone
- D-Glucuronolactone
- Dicurone
- Glucoxy
- Glucuron
- glucuronolactone
- Glucuronosan
- C03387
- (2R,3S,4S,5S)-3,4,5-trihydroxy-6-oxooxane-2-carbaldehyde
- D-Glucurono-delta-lactone
- D-GLUCURONO-3?6-LACTONE
- AKOS015914101
- AM83977
- d-glucuronic acid,lactone
- SCHEMBL995778
- 32499-92-6
-
- Inchi: 1S/C6H8O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h1-5,8-10H/t2-,3+,4-,5-/m0/s1
- InChI Key: JBQGSJDKHSBLDG-QTBDOELSSA-N
- SMILES: O1C([C@H]([C@H]([C@@H]([C@@H]1C=O)O)O)O)=O
Computed Properties
- Exact Mass: 176.03200
- Monoisotopic Mass: 176.03208797g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 23
- XLogP3: -1.8
- Topological Polar Surface Area: 104Ų
Experimental Properties
- Melting Point: 172-175 °C(lit.)
- PSA: 104.06000
- LogP: -2.80660
D-Galacturonolactone Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
D-Galacturonolactone Suppliers
D-Galacturonolactone Related Literature
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on D-Galacturonolactone
D-Galacturonolactone (CAS No. 32499-92-6): A Comprehensive Guide to Its Properties and Applications
D-Galacturonolactone (CAS No. 32499-92-6), a derivative of D-galacturonic acid, is a vital compound in the fields of biochemistry, food science, and pharmaceuticals. This lactone form of galacturonic acid plays a significant role in various metabolic pathways and industrial applications. Its unique chemical structure and properties make it a subject of interest for researchers and industry professionals alike.
The molecular formula of D-Galacturonolactone is C6H8O6, and it is classified as a sugar acid lactone. This compound is often discussed in the context of pectin degradation and dietary fiber metabolism, which are hot topics in nutrition and gut health research. Recent studies have highlighted its potential as a prebiotic ingredient, aligning with the growing consumer interest in gut microbiome health.
In the pharmaceutical industry, D-Galacturonolactone serves as a key intermediate in the synthesis of ascorbic acid (vitamin C). This connection to vitamin production makes it particularly relevant given the current global focus on immune system support and nutraceutical development. Researchers are also exploring its potential antioxidant properties, which could have implications for anti-aging formulations and cosmeceutical products.
The food industry utilizes D-Galacturonolactone in various applications, particularly in the production of low-calorie sweeteners and food stabilizers. With the rising demand for clean-label ingredients and plant-based additives, this compound has gained attention as a natural alternative to synthetic additives. Its role in pectin modification makes it valuable for improving texture and shelf-life in plant-based food products.
From a biochemical perspective, D-Galacturonolactone is involved in the uronate pathway, which is essential for carbohydrate metabolism in many organisms. This pathway has become a focus area in metabolic engineering research, particularly for the production of bio-based chemicals and renewable materials. The compound's role in these sustainable production methods aligns with current trends in green chemistry and circular economy initiatives.
Analytical methods for D-Galacturonolactone typically involve HPLC techniques or enzymatic assays, which are standard in carbohydrate analysis. The purity and quality control of this compound are crucial for its various applications, especially in pharmaceutical formulations where regulatory compliance is stringent. Recent advancements in analytical chemistry have improved the detection and quantification of this compound in complex matrices.
The market for D-Galacturonolactone has seen steady growth, driven by increasing applications in functional foods and nutraceuticals. Manufacturers are focusing on developing cost-effective production methods, including enzymatic synthesis and fermentation processes, to meet the growing demand. The compound's GRAS (Generally Recognized As Safe) status in many jurisdictions further supports its commercial potential.
In research settings, D-Galacturonolactone is frequently used as a standard or reference compound in studies related to carbohydrate chemistry and glycobiology. Its well-characterized properties make it valuable for method validation and instrument calibration in analytical laboratories. The compound's stability and solubility characteristics also make it suitable for various in vitro studies.
Future prospects for D-Galacturonolactone include potential applications in biomedical materials and drug delivery systems. Researchers are investigating its use in biocompatible polymers and controlled-release formulations, areas that are gaining importance in modern medicine. The compound's natural origin and metabolic compatibility make it an attractive candidate for these advanced applications.
For those working with D-Galacturonolactone, proper storage conditions are essential to maintain its stability. The compound should be kept in a cool, dry place, protected from moisture and direct sunlight. Standard safety precautions for handling laboratory chemicals should be followed, although it is generally considered to have low toxicity.
In conclusion, D-Galacturonolactone (CAS No. 32499-92-6) represents an important biochemical with diverse applications across multiple industries. Its relevance to current trends in health and wellness, sustainable production, and advanced materials ensures continued interest from both academic and industrial sectors. As research progresses, new applications for this versatile compound are likely to emerge, further expanding its commercial and scientific significance.
32499-92-6 (D-Galacturonolactone) Related Products
- 732305-15-6(L-Mannonic acid, 2,6-anhydro-, gamma-lactone (9CI))
- 250138-58-0(3,7-Dioxabicyclo[4.1.0]heptan-2-one, 4-undecyl-, (1S,4S,6S)-)
- 51224-21-6((3S,4S,5R,6R)-3,4,5-Trimethoxy-6-(methoxymethyl)oxan-2-one)
- 732305-07-6(D-ALLONIC ACID, 2,6-ANHYDRO-, ETHYL ESTER, 3-ACETATE)
- 61259-48-1(2,3,4,6-Tetra-O-acetyl-D-gluconolactone)
- 152492-80-3(D-Mannonic acid,2,6-anhydro-, d-lactone)
- 228115-81-9(D-glycero-L-manno-Heptonic acid, 2,6-anhydro-, .delta.-lactone, 3,4,7-triacetate)
- 85230-69-9(D-GLYCERO-L-MANNO-HEPTONIC ACID, 2,6-ANHYDRO-, TETRAACETATE)
- 64723-03-1(L-Gulonic acid,2,6-anhydro-, methyl ester, triacetate (9CI))
- 152492-78-9(D-Mannonic acid, 2,6-anhydro-, gamma-lactone (9CI))